4-Dodecyl-4-ethylmorpholinium ethyl sulphate
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Overview
Description
4-Dodecyl-4-ethylmorpholinium ethyl sulphate is a chemical compound with the molecular formula C20H43NO5S. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. Ionic liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials, making them useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate typically involves the quaternization of morpholine with dodecyl bromide and ethyl bromide, followed by anion exchange with ethyl sulphate. The reaction conditions generally include:
-
Quaternization Reaction
Reactants: Morpholine, dodecyl bromide, ethyl bromide
Solvent: Acetonitrile or another suitable solvent
Temperature: 60-80°C
Time: 12-24 hours
-
Anion Exchange
Reactant: Quaternized morpholinium bromide
Reagent: Sodium ethyl sulphate
Solvent: Water or ethanol
Temperature: Room temperature
Time: 6-12 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Dodecyl-4-ethylmorpholinium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl sulphate anion can be replaced by other anions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or other sodium salts in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced morpholinium derivatives.
Substitution: Formation of new ionic liquids with different anions.
Scientific Research Applications
4-Dodecyl-4-ethylmorpholinium ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the extraction and purification of biomolecules due to its ability to dissolve a wide range of substances.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, such as electrolytes in batteries and supercapacitors, and in the formulation of lubricants and surfactants.
Mechanism of Action
The mechanism of action of 4-Dodecyl-4-ethylmorpholinium ethyl sulphate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to antimicrobial effects. In electrochemical applications, it facilitates ion transport due to its ionic nature, enhancing the performance of batteries and supercapacitors.
Comparison with Similar Compounds
4-Dodecyl-4-ethylmorpholinium ethyl sulphate can be compared with other ionic liquids such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium hexafluorophosphate
Uniqueness
- Thermal Stability : Higher thermal stability compared to some imidazolium-based ionic liquids.
- Solubility : Enhanced solubility for a wide range of organic and inorganic compounds.
- Antimicrobial Properties : Potential antimicrobial effects due to its ability to disrupt biological membranes.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various fields, from chemistry and biology to industry and medicine.
Properties
CAS No. |
79863-58-4 |
---|---|
Molecular Formula |
C20H43NO5S |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
4-dodecyl-4-ethylmorpholin-4-ium;ethyl sulfate |
InChI |
InChI=1S/C18H38NO.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-19(4-2)15-17-20-18-16-19;1-2-6-7(3,4)5/h3-18H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
LKOOBYVWGQQUQO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCOCC1)CC.CCOS(=O)(=O)[O-] |
physical_description |
Liquid |
Origin of Product |
United States |
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